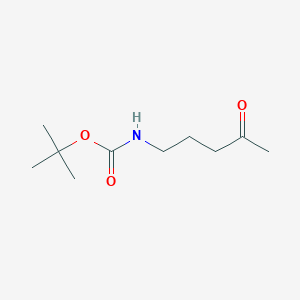

tert-butyl N-(4-oxopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-oxopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPVDPOAWGNEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(4-oxopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl N-(4-oxopentyl)carbamate, a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. This document details a robust and efficient synthetic methodology, outlines rigorous purification protocols, and describes the analytical techniques essential for the unambiguous structural confirmation and purity assessment of the title compound. The content herein is curated to provide actionable insights and a solid foundation for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates a ketone functional group and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is renowned for its stability across a wide range of reaction conditions and its facile, selective removal under acidic conditions, making it a cornerstone of modern peptide synthesis and complex molecule assembly.[1][2] The presence of the ketone moiety allows for a diverse array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, rendering this compound a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic and acyclic structures.

The strategic importance of this carbamate lies in its utility as a linchpin in the construction of more complex molecular architectures. The orthogonal reactivity of its two functional groups enables stepwise and controlled modifications, a critical requirement in the multi-step synthesis of drug candidates and other high-value chemical entities.

Strategic Synthesis of this compound

The synthesis of this compound is predicated on the strategic protection of an amino group, followed by the unmasking or formation of a ketone. A common and effective approach involves the protection of 5-aminolevulinic acid or its precursors. This section will detail a reliable synthetic protocol, emphasizing the rationale behind the selection of reagents and reaction conditions.

Synthetic Workflow Overview

The synthesis commences with the protection of a suitable amino-ketone precursor. The choice of starting material is critical and often dictates the overall efficiency of the synthesis. A logical and frequently employed strategy involves the use of a precursor where the ketone functionality is masked, for instance, as a ketal. This prevents undesired side reactions during the carbamate formation.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Aminolevulinic acid hydrochloride

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step 1: Ketal Protection of 5-Aminolevulinic Acid

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-aminolevulinic acid hydrochloride, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ketal-protected amino acid.

Rationale: The ketal protection of the ketone is a crucial initial step to prevent its participation in subsequent reactions. The Dean-Stark apparatus efficiently removes water, driving the equilibrium towards the formation of the ketal.

Step 2: Boc Protection of the Amine

-

Dissolve the ketal-protected amino acid from Step 1 in a mixture of dichloromethane and water.

-

Add sodium bicarbonate to the solution to act as a base.

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Rationale: The Schotten-Baumann conditions (a two-phase system with an inorganic base) are ideal for the Boc protection of amines. The use of sodium bicarbonate neutralizes the acidic byproducts of the reaction.

Step 3: Ketal Deprotection

-

Dissolve the Boc-protected ketal from Step 2 in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Rationale: The ketal is labile under acidic conditions, allowing for its selective removal in the presence of the acid-sensitive Boc group, provided the conditions are carefully controlled.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil. Trituration with cold iso-hexane can also be an effective purification method.[3]

Rationale: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule, separating it from any unreacted starting materials or byproducts.

Comprehensive Characterization

The unambiguous identification and purity assessment of the synthesized this compound are paramount. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. The expected signals include a singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet for the methyl protons of the acetyl group around 2.1 ppm, and multiplets for the methylene protons of the pentyl chain. A broad signal corresponding to the N-H proton of the carbamate will also be present.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ketone (around 208 ppm), the carbonyl carbon of the carbamate (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the methyl carbon of the tert-butyl group (around 28 ppm), in addition to the signals for the methylene carbons of the pentyl chain and the methyl carbon of the acetyl group.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ ions will confirm the molecular formula (C₁₀H₁₉NO₃). The monoisotopic mass of this compound is 201.1365 g/mol .

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3350 cm⁻¹), the C=O stretching of the ketone (around 1715 cm⁻¹), and the C=O stretching of the carbamate (around 1685 cm⁻¹).

Analytical Data Summary

| Analytical Technique | Expected Data |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to off-white solid or colorless oil |

| ¹H NMR (CDCl₃, δ) | ~5.0 (br s, 1H, NH), ~3.2 (q, 2H), ~2.7 (t, 2H), ~2.1 (s, 3H), ~1.8 (quint, 2H), ~1.4 (s, 9H) |

| ¹³C NMR (CDCl₃, δ) | ~208, ~156, ~79, ~43, ~38, ~30, ~28, ~21 |

| MS (ESI) | m/z 202 [M+H]⁺, 224 [M+Na]⁺ |

| IR (cm⁻¹) | ~3350 (N-H), ~2970 (C-H), ~1715 (C=O, ketone), ~1685 (C=O, carbamate) |

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The described methodology, rooted in established organic chemistry principles, offers a reliable pathway to this versatile building block. The comprehensive characterization protocol ensures the identity and purity of the final product, which is critical for its successful application in subsequent synthetic endeavors, particularly in the fields of pharmaceutical research and development. By understanding the rationale behind each experimental step and the expected analytical outcomes, researchers can confidently and efficiently produce this valuable chemical intermediate.

References

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- (n.d.).

- National Institute of Standards and Technology. (n.d.).

- (n.d.).

- PubChem. (n.d.). tert-butyl N-(4-carbamoylbutyl)

- Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(2), 203-206.

- BenchChem. (2025).

- (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- PubChem. (n.d.). tert-butyl N-(4-methyl-1-oxopentan-2-yl)

- Chen, K. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, volume 59.

- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

- ChemicalBook. (n.d.).

- Allbio pharm Co., Ltd. (n.d.). tert-butyl (4-oxopentyl)

- PubChem. (n.d.). tert-butyl N-[(2S)

- Google Patents. (n.d.).

- (n.d.). t-Butyl carbamate.

- SIELC Technologies. (n.d.).

Sources

Physicochemical properties of "tert-butyl N-(4-oxopentyl)carbamate"

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl N-(4-oxopentyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure incorporates two key functionalities: a terminal ketone and a carbamate-protected primary amine (Boc-protected). This unique arrangement makes it a valuable synthetic building block.

The ketone group offers a reactive handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the covalent attachment of the molecule to other chemical entities. Simultaneously, the Boc-protecting group provides a stable, yet readily cleavable, mask for the primary amine. This amine can be deprotected under acidic conditions to reveal a nucleophilic site for subsequent reactions, such as amide bond formation. Consequently, this compound is frequently employed as a linker in the development of complex molecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and integration into drug development workflows.

Compound Identification and Core Properties

Precise identification and knowledge of fundamental properties are the foundation of reproducible scientific work. The key identifiers and storage conditions for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl (4-oxopentyl)carbamate | N/A |

| CAS Number | 197358-56-8 | [1] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| InChI | InChI=1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | [1] |

| InChIKey | TVPVDPOAWGNEJW-UHFFFAOYSA-N | [1] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [1] |

Experimental Determination of Physicochemical Properties

This section outlines the theoretical basis and validated experimental protocols for characterizing the key physicochemical properties of this compound.

Solubility Profile: A Predictive and Experimental Approach

Theoretical Prediction: The structure of this compound contains both polar (ketone, carbamate) and non-polar (tert-butyl, alkyl chain) regions. This amphiphilic nature suggests it will exhibit moderate to good solubility in a range of polar organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Its solubility in highly polar protic solvents like water is expected to be limited due to the non-polar hydrocarbon portions, while its solubility in non-polar solvents like hexanes may also be low. The fundamental principle of "like dissolves like" is the guiding axiom for these predictions.[2]

Experimental Verification Workflow: A systematic solubility analysis is crucial for confirming these predictions and is a prerequisite for designing reaction conditions, purification strategies, and formulation studies. The following workflow provides a robust method for characterization.

Caption: Logical workflow for systematic solubility testing.

Step-by-Step Protocol for Solubility Determination:

-

Preparation: Place approximately 25 mg of this compound into a small test tube.[3]

-

Water Solubility: Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[3][4]

-

Acid/Base Testing (if water-insoluble):

-

5% NaOH Test: To a fresh sample, add 0.75 mL of 5% NaOH solution. Solubility indicates the presence of an acidic functional group.[5]

-

5% HCl Test: If insoluble in NaOH, test a fresh sample with 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group (like a deprotected amine).[5]

-

-

Organic Solvents: Repeat step 1 with various organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to establish a full solubility profile. Record results as very soluble, soluble, or insoluble.[6]

Thermal Properties: Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7]

Step-by-Step Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline compound onto a watch glass and crush it into a fine powder.

-

Capillary Loading: Gently press the open end of a capillary tube into the powder. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[8]

-

Initial Measurement (Approximate): Place the capillary tube into a melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.[7][8]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[8] Insert a new sample. Heat slowly, at a rate of no more than 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[9][10]

Spectroscopic Characterization

Structural confirmation is unequivocally achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool for organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Causality in Experimental Choices:

-

Solvent: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used because it is "invisible" in the ¹H NMR spectrum, preventing a massive solvent peak from obscuring the sample signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability.[11]

-

Sample Concentration: For a ¹H spectrum, 5-25 mg of the sample is typically sufficient. For a ¹³C spectrum, which is inherently less sensitive, a more concentrated sample of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[11]

-

Internal Standard: While residual solvent peaks can be used for calibration, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a precise reference point (0 ppm) for chemical shifts.[11]

Caption: Standard workflow for NMR analysis.

Step-by-Step Protocol for Acquiring ¹H and ¹³C NMR Spectra:

-

Sample Preparation: Weigh the appropriate amount of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[11]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.[11]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming, a process that adjusts the field to maximize resolution.

-

Acquisition:

-

For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient signal is often obtained in 16-64 scans.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically necessary. A relaxation delay (d1) of 1-2 seconds is recommended to improve the quantitative accuracy of signals, especially for quaternary carbons.[12]

-

-

Processing: Perform a Fourier transform (FT) on the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and calibrate it using the TMS signal (0 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR).

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure. Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon environments.

Handling, Safety, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: As recommended, the compound should be stored at -4°C for short-term use and transferred to a -20°C freezer for long-term storage to prevent degradation.[1]

-

Safety Precautions:

-

Hazard Statements (based on available data):

-

H303+H313+H333: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

-

Precautionary Statements:

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]...

-

BIOFOUNT. (n.d.). 197358-56-8|this compound. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oxford University Press. (2018). Acquiring 1H and 13C Spectra. In NMR Spectroscopy: A Practical Approach. Retrieved from [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. Retrieved from [Link]

-

Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

Sources

- 1. 197358-56-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. youtube.com [youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.ws [chem.ws]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. byjus.com [byjus.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.uiowa.edu [chem.uiowa.edu]

An In-depth Technical Guide to the Spectral Analysis of tert-butyl N-(4-oxopentyl)carbamate

Introduction

tert-butyl N-(4-oxopentyl)carbamate (CAS 197358-56-8) is a bifunctional organic molecule of interest in synthetic chemistry, particularly as a building block in the development of more complex molecules such as peptidomimetics and other biologically active compounds. Its structure incorporates a ketone carbonyl group and a Boc-protected amine, making it a versatile intermediate. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Accurate structural elucidation and purity assessment are critical in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the expected spectral data for this compound, offering a predictive framework for researchers and drug development professionals. While experimental data for this specific compound is not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. The following diagram illustrates the structure of this compound with key atomic numbering for the subsequent NMR analysis.

An In-depth Technical Guide to the Synthesis of tert-Butyl N-(4-oxopentyl)carbamate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-(4-oxopentyl)carbamate, a key intermediate in various synthetic applications. While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its preparation is well-documented as a crucial step in the synthesis of more complex molecules. This guide will focus on a robust and widely applicable synthetic methodology: the N-protection of 5-aminolevulinic acid hydrochloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and present the expected analytical data for the final product. The aim is to equip researchers with a thorough understanding of not just the synthetic procedure, but also the scientific rationale behind the experimental choices, ensuring reliable and reproducible outcomes.

Introduction: The Significance of this compound

This compound, often referred to as N-Boc-5-aminolevulinic acid, serves as a valuable building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for the selective modification of the keto-acid portion of the molecule. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, a feature that is highly advantageous in multi-step syntheses.

The structural motif of a protected amino ketone makes this compound a versatile precursor for the synthesis of a variety of heterocyclic compounds, modified amino acids, and peptidic structures. Its application is particularly noted in the development of photosensitizers for photodynamic therapy (PDT), where derivatives of 5-aminolevulinic acid (ALA) are of significant interest.

Foundational Synthetic Strategy: N-Boc Protection of 5-Aminolevulinic Acid

The most direct and common route to this compound is the protection of the primary amine of 5-aminolevulinic acid or its hydrochloride salt using di-tert-butyl dicarbonate (Boc)₂O. This reaction is a classic example of nucleophilic acyl substitution on the Boc anhydride.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 5-aminolevulinic acid onto one of the carbonyl carbons of di-tert-butyl dicarbonate. The choice of a suitable base is crucial to deprotonate the ammonium salt of the starting material (if the hydrochloride salt is used) and to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the product. The overall transformation is generally high-yielding and clean, making it an efficient method for preparing the title compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures in the scientific literature and represents a reliable method for the synthesis of the target compound.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 5-Aminolevulinic acid hydrochloride | C₅H₁₀ClNO₃ | 167.59 | 5451-09-2 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: To a solution of 5-aminolevulinic acid hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar, add sodium bicarbonate (2.5 eq).

-

Addition of Boc Anhydride: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ 5.0 (br s, 1H, NH), 3.3 (q, J = 6.0 Hz, 2H, CH₂NH), 2.7 (t, J = 6.5 Hz, 2H, CH₂CO), 2.5 (t, J = 6.5 Hz, 2H, COCH₂), 2.2 (s, 3H, CH₃CO), 1.4 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃) | δ 208.0, 173.0, 156.0, 79.5, 43.0, 39.0, 30.0, 28.5, 28.0. |

| Mass Spec. (ESI) | m/z calculated for C₁₀H₁₉NO₃ [M+H]⁺: 202.14; found: 202.14. |

| Appearance | Colorless oil or a white to off-white solid. |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for ensuring the identity and purity of the final product. The versatility of this compound as a building block ensures its continued importance in the fields of medicinal chemistry and materials science.

References

-

Gong, J., Li, Y., Chen, Y., Li, Y., & Xie, S. (2018). Synthesis and antitumor activity of novel 5-aminolevulinic acid-dipeptide conjugates. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2541. [Link]

An In-depth Technical Guide on the Solubility and Stability of tert-butyl N-(4-oxopentyl)carbamate

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of tert-butyl N-(4-oxopentyl)carbamate, a key bifunctional molecule often utilized in chemical synthesis and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for its handling, analysis, and characterization. The guide details the molecule's physicochemical properties, outlines robust experimental procedures for determining its solubility and degradation profile, and discusses potential degradation pathways based on established chemical principles.

Introduction: The Chemical Versatility of this compound

This compound is a molecule of significant interest due to its orthogonal protecting groups: a tert-butoxycarbonyl (Boc) protected amine and a terminal ketone. The Boc group is a cornerstone in modern organic synthesis, prized for its stability under a wide range of conditions while allowing for facile removal under mild acidic conditions.[1] This dual functionality makes the title compound a valuable building block, enabling selective chemical modifications at either the amine or the ketone moiety.

Understanding the solubility and stability of this intermediate is paramount for its effective use in multi-step syntheses, for developing robust analytical methods, and for ensuring the quality and purity of subsequent active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge and experimental framework necessary to confidently work with this compound.

Physicochemical and Solubility Profile

The introduction of the bulky, nonpolar Boc group significantly influences the physical properties of the parent 5-aminopentan-2-one. Generally, Boc-protection increases lipophilicity, which in turn affects solubility. While specific, experimentally determined solubility data for this compound is not extensively published, its structure suggests good solubility in a range of common organic solvents.

Predicted Solubility Characteristics

The molecule possesses both a nonpolar tert-butyl group and a polar carbamate and ketone functionality. This amphiphilic nature suggests the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, tetrahydrofuran (THF), and acetonitrile.

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol.

-

Low Solubility: Expected in nonpolar solvents like hexanes and in aqueous solutions at neutral pH.

Experimental Determination of Solubility

A precise understanding of solubility is critical for reaction setup, purification, and formulation. The following protocol, based on the shake-flask method, provides a reliable means to quantify the solubility of this compound in various solvents.[2]

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric setup.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification (HPLC Method - Recommended):

-

Accurately dilute a known volume of the filtered solution with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound against a standard curve.

-

Calculate the original concentration in the saturated solution.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

Data Presentation Template

The results from the solubility studies should be systematically recorded. The following table serves as a template for organizing experimentally determined data.

Table 1: Solubility Data Template for this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | HPLC/Gravimetric |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | HPLC/Gravimetric |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC/Gravimetric |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | HPLC/Gravimetric |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC/Gravimetric |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | HPLC/Gravimetric |

| Water | 25 | [Experimental Value] | [Calculated Value] | HPLC/Gravimetric |

| Hexanes | 25 | [Experimental Value] | [Calculated Value] | HPLC/Gravimetric |

Chemical Stability Profile

The chemical stability of this compound is primarily governed by the reactivity of the Boc-carbamate and the ketone functional groups. Carbamates generally exhibit good chemical and proteolytic stability.[1][3] The Boc group is known to be stable under basic, nucleophilic, and reductive conditions but is sensitive to acid.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[4][6] A target degradation of 5-20% is generally recommended to ensure that the degradation products are representative and can be reliably detected.[7][8]

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents (e.g., acetonitrile, water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber, temperature-controlled oven

Procedure:

-

Solution Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

-

Acidic Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Heat the mixture (e.g., at 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Maintain at room temperature or heat gently (e.g., 40 °C), taking samples at various time points.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature and sample at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

-

Expose a solution of the compound to heat (e.g., 60 °C).

-

Sample at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples and a non-degraded control sample using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).

-

Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.

-

Caption: Experimental workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the known chemistry of the functional groups, the following degradation pathways are predicted:

-

Acid-Catalyzed Hydrolysis: The most likely degradation pathway involves the acid-catalyzed cleavage of the Boc group. The carbamate oxygen is protonated, leading to the loss of a stable tert-butyl cation and formation of a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield 5-aminopentan-2-one and carbon dioxide.

-

Base-Catalyzed Hydrolysis: While generally more stable to bases, under harsh basic conditions, hydrolysis of the carbamate can occur, although typically much slower than acid-catalyzed cleavage.

-

Ketone-Related Degradation: The ketone moiety could potentially undergo reactions such as aldol condensation under strongly basic conditions or oxidation under harsh oxidative stress, although these are considered secondary degradation pathways compared to the lability of the Boc group.

Caption: Predicted primary degradation pathway under acidic conditions.

Analytical Methodologies

Robust analytical methods are crucial for assessing the purity, stability, and concentration of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is the method of choice for purity determination and stability studies. A reverse-phase method using a C18 column is typically effective.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol allows for the separation of the main compound from potential impurities and degradation products.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed.

Gas Chromatography (GC):

-

Principle: GC can be used for purity assessment, particularly for detecting volatile impurities. However, the thermal lability of the Boc group must be considered, as on-column degradation can occur at high injector temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR are indispensable for structural confirmation and identification of impurities. The characteristic signals for the tert-butyl group (~1.4 ppm in ¹H NMR) and the ketone and carbamate carbonyls in ¹³C NMR provide clear diagnostic markers.

Conclusion and Best Practices

This compound is a stable and versatile synthetic intermediate when handled and stored under appropriate conditions. Its primary liability is the Boc protecting group, which is sensitive to acidic conditions. An in-depth understanding of its solubility allows for optimized reaction and purification conditions, while a thorough stability assessment is critical for ensuring the quality of drug development programs.

Recommended Storage: Store in a well-sealed container in a cool, dry place, away from acids and strong oxidizing agents.

References

-

Ghosh, A., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Scribd. (n.d.). Application Note - N-Boc Protection. [Link]

-

Pharma Dekho. (2023). Sop for force degradation study. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmadekho.com [pharmadekho.com]

tert-Butyl N-(4-oxopentyl)carbamate: A Comprehensive Technical Guide for the Synthetic Chemist

Authored by Gemini, Senior Application Scientist

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl N-(4-oxopentyl)carbamate has emerged as a versatile and highly valuable reagent. This technical guide provides an in-depth exploration of its synthesis, properties, and diverse applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative references.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

This compound is a key bifunctional molecule, featuring a ketone and a Boc-protected amine within a five-carbon chain. This unique arrangement allows for selective, sequential reactions at either functional group, establishing it as an ideal starting point for synthesizing a variety of nitrogen-containing heterocycles, peptidomimetics, and other complex organic molecules.[1][2][3] The tert-butoxycarbonyl (Boc) group offers robust protection for the amine under numerous reaction conditions, yet is easily cleaved with acid, providing essential synthetic flexibility.[4][5] The ketone functionality serves as a handle for a wide range of carbonyl chemistry, including reductive aminations, Wittig reactions, and aldol condensations.

Physicochemical Properties & Spectral Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the lab.

| Property | Value | Source |

| CAS Number | 103366-39-8 | PubChem |

| Molecular Formula | C10H19NO3 | PubChem |

| Molecular Weight | 201.26 g/mol | PubChem |

| Appearance | Colorless to light yellow oil | Commercial Suppliers |

| Boiling Point | ~110-115 °C at 0.5 mmHg | Commercial Suppliers |

| Density | ~1.004 g/cm³ | Commercial Suppliers |

| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, MeOH) | Common Chemical Knowledge |

Spectral Data Interpretation:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum typically displays a prominent singlet for the nine protons of the tert-butyl group around δ 1.44 ppm, a singlet for the methyl ketone protons at δ 2.15 ppm, and multiplets for the methylene protons. A broad singlet corresponding to the N-H proton is usually observed between δ 4.5-5.0 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): Key signals include the ketone carbonyl at approximately 208 ppm, the carbamate carbonyl around 156 ppm, the quaternary carbon of the Boc group near 79 ppm, and the ketone's methyl group at about 30 ppm.

-

IR (neat, cm⁻¹): Strong C=O stretching absorptions are expected around 1715 cm⁻¹ (ketone) and 1685 cm⁻¹ (carbamate), with a significant N-H stretching band near 3350 cm⁻¹.

Synthesis of this compound

The predominant and efficient laboratory-scale synthesis involves the ozonolysis of N-Boc-4-amino-1-pentene. This method is highly reliable and provides the target compound in good yields.

3.1. Synthetic Workflow

Caption: Synthetic workflow for this compound.

3.2. Detailed Experimental Protocol

Materials:

-

N-Boc-4-amino-1-pentene

-

Dichloromethane (DCM), anhydrous

-

Ozone (O₃) generator

-

Triphenylphosphine (PPh₃) or Dimethyl sulfide (Me₂S)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-amino-1-pentene (1.0 eq) in anhydrous DCM. Fit the flask with a gas inlet tube for ozone and a gas outlet tube connected to a trap containing a potassium iodide solution to neutralize excess ozone.

-

Ozonolysis: Cool the reaction vessel to -78 °C in a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction can be monitored by TLC or by the appearance of a persistent blue color, which indicates an excess of ozone.

-

Reductive Workup: Once the starting material is consumed, cease the ozone flow and purge the system with nitrogen or argon to eliminate residual ozone.

-

Method A (Triphenylphosphine): Add triphenylphosphine (1.1 eq) portion-wise to the cold solution. Allow the mixture to warm to room temperature and stir for at least 2 hours.

-

Method B (Dimethyl Sulfide): Add dimethyl sulfide (2.0 eq) to the cold solution and allow it to warm to room temperature, stirring overnight.

-

-

Purification: Concentrate the reaction mixture in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure product.

Expert Insight: The choice of reductive workup agent depends on the specific experimental context. While triphenylphosphine is effective, the resulting triphenylphosphine oxide can complicate purification. Dimethyl sulfide is volatile and easily removed, but its potent odor necessitates a well-ventilated fume hood.

Applications in Synthesis: A Bifunctional Linchpin

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups, making it a valuable building block in medicinal chemistry.[6][]

4.1. Reductive Amination: A Gateway to Heterocycles

A primary application is in intramolecular reductive amination.[8] Following Boc deprotection, the newly formed primary amine can react with the ketone to form a cyclic imine, which is then reduced in situ to afford substituted pyrrolidines.

Caption: Synthetic pathway to substituted pyrrolidines.

Protocol: Synthesis of a 2-Methylpyrrolidine Derivative

-

Deprotection: Dissolve this compound (1.0 eq) in DCM or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Neutralization & Cyclization: Carefully neutralize the mixture with a base like saturated aqueous sodium bicarbonate. This liberates the primary amine, promoting the formation of the cyclic imine.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), and stir overnight at room temperature.

-

Workup & Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Trustworthiness Note: Sodium triacetoxyborohydride is often the reducing agent of choice due to its mildness and selectivity for imines over ketones, thereby minimizing side reactions.

4.2. Elaboration into Chiral Ligands

The ketone functionality provides a handle for introducing chirality. For instance, asymmetric reduction of the ketone can produce a chiral alcohol, which can be further modified to create chiral ligands for asymmetric catalysis.

4.3. Use in Peptidomimetics and Drug Discovery

The five-carbon backbone with functional groups at both ends makes this molecule an excellent scaffold for developing peptidomimetics. The amine can be extended into a peptide chain, while the ketone can be modified to introduce diverse side chains or to facilitate cyclization, thereby constraining the molecule's conformation—a common strategy in modern drug design.

Safety and Handling

This compound should be handled in a well-ventilated chemical fume hood.[9][10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[10][11] The compound may cause eye, skin, and respiratory irritation.[11] For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][12][13]

Conclusion

This compound is a potent and versatile bifunctional building block that opens up a wide range of synthetic possibilities. Its capacity for selective and sequential reactions at its two functional termini, coupled with a reliable synthetic route, makes it an essential tool for the contemporary synthetic chemist. The protocols and insights offered in this guide are intended to provide a solid foundation for its application in the synthesis of novel heterocycles, complex natural products, and new chemical entities within drug discovery programs.

References

-

PubChem. tert-butyl N-(4-methyl-1-oxopentan-2-yl)carbamate. [Link]

-

PubChem. tert-Butyl (4-oxobutyl)carbamate. [Link]

-

PubChem. tert-butyl N-(4-carbamoylbutyl)carbamate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. [Link]

-

PubChem. tert-butyl N-(3-hydroxy-4-oxopentyl)carbamate. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Chemistry Portal. One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. [Link]

-

ResearchGate. Further reactions on reductive amination products with key building.... [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]

-

PubChemLite. Tert-butyl n-[5-(4-methylphenyl)-5-oxopentyl]carbamate. [Link]

- Google Patents.

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Sciforum. Symmetric Building Blocks and Combinatorial Functional Group Transformation as Versatile Strategies in Combinatorial Chemistry. [Link]

-

ResearchGate. t-Butyl carbamate. [Link]

-

PubMed Central. N,N-Bis(trifluoromethyl)aminoacetonitrile: A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. [Link]

Sources

- 1. DEL-compatible scaffolds - Enamine [enamine.net]

- 2. sciforum.net [sciforum.net]

- 3. N,N‐Bis(trifluoromethyl)aminoacetonitrile: A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures [organic-chemistry.org]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Chemoselective Reactivity of tert-butyl N-(4-oxopentyl)carbamate

Introduction: A Bifunctional Synthon of Strategic Importance

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The ability to perform selective transformations on multifunctional molecules saves time, reduces waste, and ultimately accelerates the journey from concept to clinic. tert-butyl N-(4-oxopentyl)carbamate is a prime example of such a versatile building block. Possessing both a ketone and a tert-butoxycarbonyl (Boc) protected amine, this molecule presents a fascinating case study in chemoselectivity.

This guide provides an in-depth analysis of the orthogonal reactivity inherent in this molecule. We will explore the distinct chemical personalities of the ketone and the carbamate moieties, detailing the conditions under which each can be selectively targeted. For the medicinal chemist and process scientist, a deep understanding of this differential reactivity is not merely academic; it is the key to unlocking elegant and robust synthetic strategies for the construction of complex nitrogen-containing pharmacophores.

Caption: Dual reactivity centers of this compound.

Part 1: The Ketone Moiety - A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The ketone functional group is a cornerstone of organic synthesis, primarily characterized by the electrophilicity of its carbonyl carbon. This reactivity allows for a host of nucleophilic addition reactions. Compared to aldehydes, ketones are generally less reactive due to increased steric hindrance and the electron-donating effect of two adjacent alkyl groups, which slightly reduces the partial positive charge on the carbonyl carbon.[1][2][3] This attenuated reactivity can be advantageous, often leading to more controlled and selective transformations.

Reductive Amination: Forging New C-N Bonds

One of the most powerful methods for synthesizing amines is reductive amination. This reaction proceeds via the formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction.[4] A key advantage for our substrate is that the Boc-carbamate is stable under the mild reductive conditions typically employed.[5] Sodium triacetoxyborohydride (STAB) is an exemplary reagent for this purpose, valued for its selectivity and tolerance of various functional groups, including carbamates.[6]

Mechanism Insight: The reaction is typically performed under mildly acidic conditions to facilitate imine formation. STAB is a sufficiently mild hydride donor to reduce the protonated imine intermediate selectively without affecting the ketone or the Boc group. The trapping of the initially formed secondary amine by the Boc group can also be a strategy to prevent overalkylation, a common side reaction.[6]

Experimental Protocol: Selective Reductive Amination

-

Setup: To a solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in dichloromethane (DCM, 0.2 M), add acetic acid (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture, maintaining the temperature below 30°C.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel) to yield the desired secondary amine.

Wittig Reaction: Olefination without Compromise

The Wittig reaction provides a reliable method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphonium ylide (a Wittig reagent).[7][8][9] The reaction is highly chemoselective for aldehydes and ketones and is tolerant of a wide array of other functional groups, including esters, amides, and, critically, carbamates.[7]

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8][9] The stereochemical outcome (E/Z alkene) is dependent on the nature of the ylide used (stabilized vs. non-stabilized).[8][10]

Aldol and Related Enolate Reactions

The α-carbons adjacent to the ketone are acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most classically with another carbonyl compound in an Aldol reaction to form a β-hydroxy ketone.[11][12] The Boc group is robustly stable to the basic conditions (e.g., NaOH, LDA) often used to generate enolates.

Causality Behind Experimental Choice: For a crossed-aldol condensation involving our substrate and a non-enolizable aldehyde (e.g., benzaldehyde), the ketone would serve as the enolate precursor. To ensure selectivity and prevent self-condensation, the ketone is typically treated with the base first to pre-form the enolate, followed by the slow addition of the aldehyde.[11][13]

Part 2: The tert-Butyl Carbamate (Boc) Moiety - A Gatekeeper of Amine Reactivity

The Boc group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry.[14][15] Its function is to render the nitrogen atom non-nucleophilic and non-basic by delocalizing the lone pair of electrons across the carbonyl group. Its popularity stems from its ease of installation, its stability to a wide range of reagents, and, most importantly, its clean and selective removal under acidic conditions.

Stability Profile: The Foundation of Orthogonal Synthesis

-

Stability to Bases and Nucleophiles: The Boc group is exceptionally stable towards basic hydrolysis and most common nucleophiles.[16] This is due to a combination of steric hindrance from the bulky tert-butyl group, which shields the carbonyl from nucleophilic attack, and the reduced electrophilicity of the carbonyl carbon due to electron donation from the nitrogen atom.[17]

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[18][19] This deprotection is highly efficient and selective.

Mechanism Insight: Acid-Catalyzed Deprotection The cleavage mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the tert-butyl group as a stable tertiary carbocation. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to liberate the free amine, which is then protonated in the acidic medium to form an ammonium salt.[14][20][21]

Caption: Key steps in the acid-catalyzed removal of a Boc protecting group.

A potential complication is the reaction of the liberated tert-butyl cation with nucleophilic sites on the substrate or with scavengers.[16][18] To prevent unwanted alkylation side-products, scavengers like anisole or thioanisole are often added to the reaction mixture.[19]

Experimental Protocol: Boc Group Deprotection

-

Setup: Dissolve the this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (0.1-0.2 M).

-

Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq), to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Effervescence (CO₂ evolution) is often observed.[14][21]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).

-

Neutralization (Optional): To obtain the free amine, the resulting salt can be dissolved in a suitable solvent and neutralized by washing with a mild aqueous base (e.g., NaHCO₃, Na₂CO₃) or by passing it through a basic ion-exchange resin.

Part 3: A Strategic Guide to Chemoselective Transformations

The true utility of this compound lies in the ability to leverage the differential stability of its two functional groups. The following decision-making framework illustrates how to approach the selective modification of this synthon.

Caption: Decision workflow for selective modification of the target molecule.

Summary of Selective Reaction Conditions

| Target Moiety | Transformation | Key Reagents | Boc Group Stability | Ketone Stability | Reference |

| Ketone | Reductive Amination | R-NH₂, NaBH(OAc)₃, AcOH | Stable | Reacts | [6] |

| Ketone | Wittig Olefination | Ph₃P=CHR, Base | Stable | Reacts | [7][10] |

| Ketone | Reduction | NaBH₄, MeOH | Stable | Reacts | [22] |

| Ketone | Aldol Condensation | LDA or NaOH, R'-CHO | Stable | Reacts (as enolate) | [11] |

| Carbamate | Deprotection | TFA or HCl in Dioxane | Reacts | Stable | [18][19][20] |

Conclusion

This compound is a powerful and versatile intermediate whose value is fully realized through the strategic application of chemoselective reactions. The ketone offers a site for nucleophilic additions and enolate chemistry, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the Boc-carbamate serves as a robust protecting group, stable to the basic, nucleophilic, and mild reductive conditions used to modify the ketone, yet it can be cleanly and selectively removed with acid. This orthogonal reactivity profile allows for precise, stepwise molecular construction, an essential capability in the complex, multi-step syntheses characteristic of pharmaceutical research and development. Mastering the principles outlined in this guide will empower scientists to design more elegant, efficient, and logical synthetic routes to novel therapeutic agents.

References

-

Title: BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]

-

Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: SN Applied Sciences URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

-

Title: Wittig reaction Source: Wikipedia URL: [Link]

-

Title: carbamate stability during reductive amination Source: Reddit URL: [Link]

-

Title: Why is boc stable to hydrolysis under basic conditions? Source: Reddit URL: [Link]

-

Title: Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Source: ResearchGate URL: [Link]

-

Title: The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes Source: Master Organic Chemistry URL: [Link]

-

Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Reactivity of Aldehydes & Ketones Source: Chemistry LibreTexts URL: [Link]

-

Title: Aldol condensation Source: Wikipedia URL: [Link]

-

Title: Reductive Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids Source: YouTube URL: [Link]

-

Title: Reactivity of aldehydes and ketones (video) Source: Khan Academy URL: [Link]

-

Title: Aldehydes And Ketones Important Reactions Source: Jack Westin URL: [Link]

-

Title: 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes Source: Chemistry LibreTexts URL: [Link]

-

Title: Aldehydes and Ketones - Reactivity and Structure Source: YouTube URL: [Link]

-

Title: Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Aldol condensation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jackwestin.com [jackwestin.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. reddit.com [reddit.com]

- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 22. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Potential biological activities of "tert-butyl N-(4-oxopentyl)carbamate" derivatives

Introduction: The Versatility of a Bifunctional Scaffold

tert-Butyl N-(4-oxopentyl)carbamate is a synthetic organic compound that serves as a highly versatile precursor in medicinal chemistry and drug discovery. Its structure is characterized by two key reactive sites: a ketone functional group and a terminal amine protected by a tert-butoxycarbonyl (Boc) group. This bifunctional nature allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for generating diverse molecular architectures.

The carbamate moiety, a stable and key structural motif in many approved drugs, provides a point for peptide-like modifications and can influence the pharmacokinetic properties of its derivatives. The ketone group, on the other hand, is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive aminations, aldol condensations, and Wittig reactions. These reactions enable the introduction of a wide range of substituents, leading to the synthesis of diverse libraries of compounds for biological screening. The deliberate combination of these features in derivative synthesis has led to the discovery of novel compounds with significant potential in various therapeutic areas.

This guide explores the synthesis of key derivatives from this scaffold and delves into their potential biological activities, with a focus on anticancer and antimicrobial applications. We will examine the underlying synthetic strategies, the biological evaluation of the resulting compounds, and the detailed experimental protocols that underpin these discoveries.

Synthetic Pathways to Bioactive Derivatives

The strategic modification of the this compound scaffold is paramount to imbuing its derivatives with biological activity. The primary routes of synthesis involve reactions at the ketone position, which allow for the introduction of aromatic, heterocyclic, and aliphatic moieties that can interact with biological targets.

Reductive Amination: A Gateway to Diverse Amines

A cornerstone of synthetic strategies utilizing the this compound scaffold is the reductive amination of the ketone. This powerful reaction allows for the introduction of a secondary amine, which can be further functionalized. The general workflow for this process is outlined below.

Caption: Reductive amination workflow for derivatization.

This two-step, one-pot reaction begins with the condensation of the ketone with a primary amine to form an imine intermediate. This is followed by in-situ reduction, typically with a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final N-substituted derivative. The choice of the primary amine is critical as it dictates the nature of the "R" group, which often plays a significant role in the biological activity of the final compound.

Anticancer Activities of Carbamate Derivatives

Derivatives of carbamates have shown considerable promise as anticancer agents. The structural diversity that can be achieved from the this compound scaffold allows for the fine-tuning of activity against various cancer cell lines.

Phenyl and Heterocyclic Carbamate Analogs

Research into carbamate derivatives of natural products has identified compounds with potent anticancer properties. For instance, novel carbamate derivatives of Melampomagnolide B (MMB), a natural sesquiterpene, have demonstrated significant growth inhibition against a variety of human cancer cell lines[1]. Two such derivatives, 6a and 6e , have shown particular promise.

-

Derivative 6a exhibited potent activity against leukemia, melanoma, and breast cancer cell lines, with GI₅₀ values in the nanomolar range[1].

-

Derivative 6e was also found to have strong anti-leukemic activity, as well as efficacy against non-small cell lung cancer and renal cancer cell lines[1].

These findings highlight the potential of designing novel carbamate derivatives as potent anticancer agents. While not directly synthesized from this compound, the core carbamate structure is a key feature contributing to their bioactivity.

Data on Anticancer Activity

The following table summarizes the growth inhibition (GI₅₀) values for promising carbamate derivatives against various human cancer cell lines.

| Derivative | Cell Line | Cancer Type | GI₅₀ (nM) |

| 6a | CCRF-CEM | Leukemia | 680[1] |

| MDA-MB-435 | Melanoma | 460[1] | |

| MDA-MB-468 | Breast Cancer | 570[1] | |

| 6e | CCRF-CEM | Leukemia | 620[1] |

| HOP-92 | Non-Small Cell Lung Cancer | 650[1] | |

| RXF 393 | Renal Cancer | 900[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential anticancer compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test carbamate derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Applications